Home > Products > Screening Compounds P86594 > PROTAC IRAK4 degrader-3
PROTAC IRAK4 degrader-3 -

PROTAC IRAK4 degrader-3

Catalog Number: EVT-10993533
CAS Number:
Molecular Formula: C57H68FN11O8S
Molecular Weight: 1086.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC IRAK4 degrader-3 is a small molecule designed to selectively degrade the Interleukin-1 receptor-associated kinase 4, an important protein involved in various inflammatory and immune responses. This compound exemplifies the innovative approach of using proteolysis-targeting chimeras (PROTACs) to modulate protein levels within cells, offering potential therapeutic avenues for diseases associated with dysregulated inflammation and immune response.

Source and Classification

PROTAC IRAK4 degrader-3 is classified as a degradative small molecule. It belongs to a novel class of compounds that utilize the cellular ubiquitin-proteasome system to target specific proteins for degradation. This classification indicates its potential utility in therapeutic applications, particularly in oncology and autoimmune diseases where the modulation of specific protein levels can lead to improved clinical outcomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC IRAK4 degrader-3 involves several key steps:

  1. Design of Linker and Ligands: The compound is synthesized by linking a ligand that binds to IRAK4 with another ligand that recruits the E3 ligase, which facilitates ubiquitination and subsequent degradation of the target protein.
  2. Chemical Synthesis: The synthetic route typically includes:
    • Coupling reactions to join the two ligands through a suitable linker.
    • Purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight.
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC IRAK4 degrader-3 consists of three main components:

  1. IRAK4 Binding Moiety: This part specifically interacts with the IRAK4 protein.
  2. E3 Ligase Recruiting Moiety: This component binds to an E3 ligase, facilitating the ubiquitination process.
  3. Linker: A flexible linker connects the two moieties, allowing for optimal spatial orientation for effective binding.

The molecular formula and weight are typically determined during characterization, providing essential data for further studies.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving PROTAC IRAK4 degrader-3 is its interaction with IRAK4, leading to its ubiquitination and subsequent degradation via the proteasome pathway. The reaction can be summarized as follows:

  1. Binding: The PROTAC binds to both IRAK4 and an E3 ligase.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to IRAK4.
  3. Degradation: Ubiquitinated IRAK4 is recognized by the proteasome, leading to its degradation.

This mechanism highlights the compound's ability to modulate protein levels dynamically within cells.

Mechanism of Action

Process and Data

The mechanism of action of PROTAC IRAK4 degrader-3 involves:

  1. Dual Binding: The compound simultaneously binds to IRAK4 and an E3 ligase, forming a ternary complex.
  2. Ubiquitination: Once bound, the E3 ligase catalyzes the attachment of ubiquitin chains to IRAK4.
  3. Proteasomal Degradation: The ubiquitinated IRAK4 is targeted for degradation by the proteasome, effectively reducing its cellular levels.

This process allows for a more precise control over protein degradation compared to traditional inhibitors, which merely block activity without altering protein levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC IRAK4 degrader-3 may include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability data under various conditions (temperature, pH) would be essential for practical applications.

Chemical properties may include:

  • Molecular Weight: Determined during synthesis characterization.
  • pKa Values: Relevant for understanding ionization at physiological pH levels.
  • LogP Value: Indicative of lipophilicity, affecting membrane permeability.

Relevant data from studies would provide insights into these properties.

Applications

Scientific Uses

PROTAC IRAK4 degrader-3 has several potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: By degrading specific oncoproteins involved in tumor progression, it may serve as a novel approach in cancer treatment.
  2. Autoimmune Diseases: Targeting inflammatory pathways can help manage conditions like rheumatoid arthritis or lupus by reducing inappropriate immune responses.
  3. Drug Development Research: As a tool compound in drug discovery, it aids in understanding protein function and interaction networks within cells.
Introduction to Interleukin-1 Receptor-Associated Kinase 4 as a Therapeutic Target

Interleukin-1 Receptor-Associated Kinase 4 Signaling in Innate Immunity and Disease Pathogenesis

Interleukin-1 Receptor-Associated Kinase 4 is a serine/threonine kinase that serves as a master regulator in Toll-like receptor and interleukin-1 receptor signaling pathways. Upon ligand binding, Interleukin-1 Receptor-Associated Kinase 4 is recruited to the myddosome complex—a supramolecular organizing center composed of myeloid differentiation primary response protein 88, Interleukin-1 Receptor-Associated Kinase 4, and downstream Interleukin-1 Receptor-Associated Kinase proteins (Interleukin-1 Receptor-Associated Kinase 1 or Interleukin-1 Receptor-Associated Kinase 2) [2] [5]. This complex activates nuclear factor kappa B and mitogen-activated protein kinase pathways, driving transcription of pro-inflammatory cytokines (interleukin-6, tumor necrosis factor-α) and interferon regulatory factors [2] [10].

Interleukin-1 Receptor-Associated Kinase 4 exhibits dual functionality:

  • Kinase-dependent activity: Mediates phosphorylation of downstream Interleukin-1 Receptor-Associated Kinase proteins.
  • Scaffolding function: Facilitates assembly of signaling complexes independent of enzymatic activity [2] [6].

Dysregulated Interleukin-1 Receptor-Associated Kinase 4 signaling underpins multiple pathologies. Hyperactivation promotes autoimmune disorders (rheumatoid arthritis, psoriasis) and cancers (diffuse large B-cell lymphoma, prostate cancer) by sustaining chronic inflammation and cell proliferation [4] [5] [7]. Conversely, loss-of-function mutations increase susceptibility to pyogenic infections but paradoxically ameliorate conditions like Alzheimer's disease in model systems [4] [10].

Table 1: Disease Associations Linked to Dysregulated Interleukin-1 Receptor-Associated Kinase 4 Signaling

Disease CategorySpecific ConditionsMechanistic Role of Interleukin-1 Receptor-Associated Kinase 4
Autoimmune DisordersRheumatoid arthritis, PsoriasisHyperactivation of nuclear factor kappa B and cytokine production
Oncological DiseasesDiffuse large B-cell lymphomaSupports survival of MYD88-mutated malignant cells
NeurodegenerationAlzheimer's diseasePromotes amyloid-beta production via inflammatory cascades
Infectious DiseasesRecurrent pneumococcal infectionsImpaired pathogen clearance due to deficient innate immunity

Limitations of Conventional Interleukin-1 Receptor-Associated Kinase 4 Kinase Inhibitors

Traditional inhibitors (e.g., PF-06650833) target Interleukin-1 Receptor-Associated Kinase 4's adenosine triphosphate-binding pocket, suppressing kinase activity but leaving scaffolding functions intact. This limitation manifests in cell-type-specific efficacy failures:

  • In peripheral blood mononuclear cells, inhibitors reduce interleukin-6 and tumor necrosis factor-α production by >90% upon Toll-like receptor 7/8 stimulation [6].
  • In dermal fibroblasts, interleukin-1β-induced interleukin-6 secretion persists despite kinase inhibition due to intact scaffolding-mediated signal transduction [6] [7].

Additional challenges include:

  • Conformational plasticity: Unphosphorylated Interleukin-1 Receptor-Associated Kinase 4 adopts inactive "αC-out" or "DFG-out" conformations that resist type I inhibitors designed for active kinases [9].
  • Compensatory pathways: Interleukin-1 Receptor-Associated Kinase 2 compensates for inhibited Interleukin-1 Receptor-Associated Kinase 1 in late-phase immune responses [2].

Table 2: Limitations of Adenosine Triphosphate-Competitive Interleukin-1 Receptor-Associated Kinase 4 Inhibitors

Limitation CategorySpecific IssueExperimental Evidence
Scaffolding PersistenceSustained cytokine production in fibroblastsInterleukin-6 secretion unchanged post-PF-06650833 treatment in dermal fibroblasts
Conformational ResistanceIneffective binding to inactive Interleukin-1 Receptor-Associated Kinase 4Crystal structures show unphosphorylated Interleukin-1 Receptor-Associated Kinase 4 adopts αC-out conformation
Kinase RedundancyInterleukin-1 Receptor-Associated Kinase 2-mediated late signalingsiRNA studies show persistent nuclear factor kappa B activation after Interleukin-1 Receptor-Associated Kinase 1 depletion

Rationale for Targeted Protein Degradation of Interleukin-1 Receptor-Associated Kinase 4

Targeted protein degradation offers advantages over inhibition by eliminating both enzymatic and scaffolding functions. Key rationales include:

  • Dual-function disruption: Degradation abrogates all protein interactions, addressing kinase-independent signaling in fibroblasts and B-cells [4] [6].
  • Resistance mitigation: Removal of the entire protein prevents conformational escape and compensatory adaptations [3] [8].
  • Pathway selectivity: Unlike inhibitors, degraders avoid kinome-wide off-target effects by leveraging ubiquitin-proteasome specificity [8].

Experimental evidence supports this approach: Genetic ablation of Interleukin-1 Receptor-Associated Kinase 4 abolishes interleukin-1β responses in fibroblasts, whereas kinase inhibitors show minimal efficacy. This confirms scaffolding's pathophysiological relevance and validates degradation as a superior strategy [6] [7].

Table 3: Rationale for Degradation vs. Inhibition of Interleukin-1 Receptor-Associated Kinase 4

Therapeutic ObjectiveKinase Inhibition OutcomeProtein Degradation OutcomeExperimental Validation
Scaffold Function DisruptionLimited efficacy in fibroblastsComplete abolishment of cytokine secretionIRAK4-/- fibroblasts vs. wild-type treated with PF-06650833
Conformational CoverageBinds only active conformationsEliminates all conformational statesStructural studies of unphosphorylated Interleukin-1 Receptor-Associated Kinase 4
Signaling DurabilityTransient pathway suppressionSustained signal ablationPersistent cytokine reduction post-washout in PROTAC-treated cells

Proteolysis Targeting Chimera Technology: Bridging Interleukin-1 Receptor-Associated Kinase 4 and E3 Ubiquitin Ligase Systems

Proteolysis Targeting Chimeras are heterobifunctional molecules comprising:

  • A target-binding moiety (e.g., Interleukin-1 Receptor-Associated Kinase 4 inhibitor)
  • An E3 ubiquitin ligase recruiter
  • A chemical linker enabling ternary complex formation [3] [8]

PROTAC IRAK4 degrader-3 (Chemical structure: C₅₇H₆₈FN₁₁O₈S; Molecular weight: 1086.28 g/mol; CAS: 2374122-43-5) incorporates:

  • An optimized Interleukin-1 Receptor-Associated Kinase 4 ligand based on PF-06650833's pharmacophore.
  • A von Hippel-Lindau ligand (e.g., VH032 derivative) connected via a 12-atom carbon linker [1] [6].

Mechanistically, the degrader simultaneously binds Interleukin-1 Receptor-Associated Kinase 4 and von Hippel-Lindau, inducing ubiquitination via cullin-2-RING E3 ligase complex assembly. This tags Interleukin-1 Receptor-Associated Kinase 4 with polyubiquitin chains, targeting it for proteasomal destruction. Key features include:

  • Proteasome dependence: Degradation is blocked by epoxomicin pretreatment in peripheral blood mononuclear cells [1] [6].
  • Linker optimization: Rigid spirocyclic pyrimidine linkers enhance degradation efficiency (DC₅₀ = 151 nM) compared to flexible polyethylene glycol chains [6].
  • E3 ligase selectivity: von Hippel-Lindau outperforms cereblon or inhibitor of apoptosis protein ligands in ternary complex stability [3] [6].

Table 4: Key Characteristics of PROTAC IRAK4 Degrader-3

CharacteristicSpecificationExperimental Data
Molecular FormulaC₅₇H₆₈FN₁₁O₈SConfirmed via high-resolution mass spectrometry
Solubility100 mg/mL in dimethyl sulfoxidePharmacokinetic profiling in MedChemExpress studies
DC₅₀ (Peripheral Blood Mononuclear Cells)151 nMWestern blot quantification post-18-hour treatment
Cytokine InhibitionComplete interleukin-6 blockade at 100 μMEnzyme-linked immunosorbent assay after TLR7/8 stimulation
E3 Ligasevon Hippel-LindauValidation via VHL-nonbinding enantiomeric control

The degrader achieves complete interleukin-6 suppression in peripheral blood mononuclear cells at 100 μM, demonstrating pharmacodynamic superiority over inhibitors in immune cells. However, its inability to inhibit interleukin-6 in fibroblasts despite Interleukin-1 Receptor-Associated Kinase 4 degradation suggests cell-type-specific residual signaling or alternative pathways, warranting further investigation [1] [6].

Properties

Product Name

PROTAC IRAK4 degrader-3

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-[3-[3-[5-[[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]pyrimidin-2-yl]-3,9-diazaspiro[5.5]undecan-9-yl]prop-1-ynyl]-7-methoxyisoquinoline-6-carboxamide

Molecular Formula

C57H68FN11O8S

Molecular Weight

1086.3 g/mol

InChI

InChI=1S/C57H68FN11O8S/c1-7-39-43(65-52(74)46(39)58)31-77-53-41-25-45(76-6)42(49(59)71)24-40(41)36(27-61-53)9-8-18-67-19-14-57(15-20-67)16-21-68(22-17-57)55-62-28-37(29-63-55)50(72)66-48(56(3,4)5)54(75)69-30-38(70)23-44(69)51(73)60-26-34-10-12-35(13-11-34)47-33(2)64-32-78-47/h10-13,24-25,27-29,32,38-39,43-44,46,48,70H,7,14-23,26,30-31H2,1-6H3,(H2,59,71)(H,60,73)(H,65,74)(H,66,72)/t38-,39-,43+,44+,46-,48-/m0/s1

InChI Key

VCCDOPPWOSIMCD-HCDYCOHBSA-N

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)N[C@@H](C(=O)N7C[C@H](C[C@@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.